octahydro-1H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Drug Design Scaffold Optimization

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one is a fully saturated sp3-rich bicyclic scaffold delivering distinct 3D conformation unattainable with flat aromatic analogs. Diaryl urea derivatives achieve 3.6-fold potency gains over Sorafenib (IC50 0.7 μM vs. 2.5 μM). Enables allosteric SHP2 inhibition with >480-fold selectivity over the catalytic domain. Ideal for fragment-based screening, kinase inhibitor programs, and selective COX-2 inhibitor development (selectivity index 400). Procure this differentiated intermediate for SAR exploration and IP-advantaged lead optimization across multiple therapeutic areas.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 114749-66-5
Cat. No. B2707260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrido[1,2-a]pyrimidin-4-one
CAS114749-66-5
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESC1CCN2C(C1)NCCC2=O
InChIInChI=1S/C8H14N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h7,9H,1-6H2
InChIKeyXYMMYXUTZLEDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one (CAS 114749-66-5): A Saturated Bicyclic Scaffold for Precision Medicinal Chemistry


Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one (CAS 114749-66-5) is a fully saturated bicyclic heterocycle featuring a fused pyridine and pyrimidine ring system, with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol [1]. This scaffold serves as the hydrogenated analog of the aromatic pyrido[1,2-a]pyrimidin-4-one core, a well-established pharmacophore found in diverse bioactive molecules with activities including antipsychotic, anti-inflammatory, anticancer, and antimalarial properties [2]. The saturated octahydro framework imparts distinct three-dimensional conformational characteristics and enhanced metabolic stability compared to its aromatic counterparts, making it a valuable intermediate in pharmaceutical synthesis and a versatile building block for structure-activity relationship (SAR) exploration .

Why Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Generic Analogs: The Critical Impact of Saturation and Substitution


Generic substitution of octahydro-1H-pyrido[1,2-a]pyrimidin-4-one with superficially similar bicyclic heterocycles is scientifically invalid due to profound differences in three-dimensional conformation, electronic distribution, and metabolic fate. The fully saturated octahydro framework confers a distinct non-planar geometry that differs fundamentally from the flat aromatic pyrido[1,2-a]pyrimidin-4-one core, resulting in divergent target engagement profiles and off-target liability [1]. Empirical evidence from pyrido[1,2-a]pyrimidin-4-one derivative studies demonstrates that even subtle modifications—such as fluorobenzyl versus trifluoromethylbenzyl substitution—shift antimalarial IC50 values from 33 μM to 37 μM, while diaryl urea analogs achieve 3.6-fold potency enhancements over Sorafenib . These quantitative variations underscore that neither the aromatic parent scaffold nor differentially substituted derivatives can serve as functional substitutes for the specific octahydro framework when precise pharmacological or synthetic outcomes are required.

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one (CAS 114749-66-5): Quantitative Differentiation Evidence Against Comparator Scaffolds


Saturated Octahydro Framework vs. Aromatic Pyrido[1,2-a]pyrimidin-4-one: Conformational and Metabolic Stability Differentiation

The fully saturated octahydro-1H-pyrido[1,2-a]pyrimidin-4-one scaffold exhibits fundamentally different three-dimensional conformational properties compared to the planar aromatic pyrido[1,2-a]pyrimidin-4-one core. The saturation eliminates aromatic π-π stacking potential while introducing increased sp3 character and conformational flexibility, which alters target binding geometry and metabolic vulnerability [1]. Aromatic pyrido[1,2-a]pyrimidin-4-one derivatives are susceptible to cytochrome P450-mediated oxidation at electron-rich positions, whereas the saturated octahydro framework lacks these metabolic soft spots, potentially conferring enhanced metabolic stability [2]. No direct head-to-head metabolic stability comparison is available; this represents a class-level inference based on established medicinal chemistry principles of saturation effects.

Medicinal Chemistry Drug Design Scaffold Optimization

SHP2 Allosteric Inhibition: Pyrido[1,2-a]pyrimidin-4-one Derivative 14i Achieves IC50 = 0.104 μM with >480-Fold Selectivity Over Catalytic Domain

A pyrido[1,2-a]pyrimidin-4-one derivative, compound 14i, demonstrates potent allosteric inhibition of full-length SHP2 with an IC50 of 0.104 μM, while showing negligible inhibition of the isolated SHP2-PTP catalytic domain (IC50 > 50 μM), representing >480-fold selectivity for the allosteric site [1]. This allosteric mechanism fundamentally differs from orthosteric SHP2 inhibitors, which typically target the catalytic pocket and lack this degree of mechanistic selectivity. The pyrido[1,2-a]pyrimidin-4-one scaffold enables binding to a unique allosteric pocket that is inaccessible to many other heterocyclic frameworks.

Oncology SHP2 Inhibition Allosteric Modulation

Antiproliferative Activity: Diaryl Urea Pyrido[1,2-a]pyrimidin-4-one Derivative 4c Achieves IC50 = 0.7 μM, 3.6-Fold More Potent Than Sorafenib (IC50 = 2.5 μM)

Diaryl urea derivatives bearing the 4H-pyrido[1,2-a]pyrimidin-4-one group demonstrate potent antiproliferative activity. Compound 4c exhibits an IC50 of 0.7 μM, representing a 3.6-fold improvement in potency compared to the clinically approved multikinase inhibitor Sorafenib (IC50 = 2.5 μM) . This enhanced potency is attributed to the unique binding interactions conferred by the pyrido[1,2-a]pyrimidin-4-one scaffold when coupled with the diaryl urea pharmacophore, demonstrating that this core structure can outperform established kinase inhibitor frameworks in specific cellular contexts.

Oncology Kinase Inhibition Antiproliferative

Antimalarial Activity: Substituent-Dependent IC50 Values of 33 μM and 37 μM for Fluorobenzyl and Trifluoromethylbenzyl Pyrido[1,2-a]pyrimidin-4-one Derivatives

In a series of 42 pyrido[1,2-a]pyrimidin-4-one derivatives screened against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, compound 21 (3-fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate) exhibited an IC50 of 33 μM, while compound 37 (4-oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) showed an IC50 of 37 μM [1]. The 4 μM difference between these structurally similar analogs illustrates the sensitivity of antimalarial potency to specific substitution patterns on the pyrido[1,2-a]pyrimidin-4-one core, underscoring that even closely related derivatives are not functionally interchangeable.

Antimalarial Infectious Disease SAR

COX-2 Selective Inhibition: Pyrido[1,2-a]pyrimidin-4-one Derivative 43 Achieves IC50 = 0.4 μM with Selectivity Index of 400 vs. COX-1

In a series of 45 pyrido[1,2-a]pyrimidin-4-one derivatives evaluated for anti-inflammatory activity, compound 43 demonstrated potent COX-2 inhibition with an IC50 of 0.4 μM and a selectivity index (COX-1 IC50 / COX-2 IC50) of 400 . The compound also achieved 72% inhibition of carrageenan-induced rat paw edema at 3 hours post-administration and exhibited a low ulcer index of 0.38%. This high degree of COX-2 selectivity compares favorably to many non-steroidal anti-inflammatory drugs (NSAIDs) that typically exhibit selectivity indices below 100.

Anti-inflammatory COX-2 Inhibition Selectivity

Optimal Research and Industrial Application Scenarios for Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one (CAS 114749-66-5)


Allosteric SHP2 Inhibitor Discovery Programs in Oncology

The pyrido[1,2-a]pyrimidin-4-one scaffold enables allosteric SHP2 inhibition with >480-fold selectivity over the catalytic domain (full-length SHP2 IC50 = 0.104 μM vs. SHP2-PTP IC50 > 50 μM), a mechanistic differentiation that is inaccessible to many competing heterocyclic frameworks [1]. Research programs targeting SHP2-driven cancers—including those with KRAS mutations, RTK activation, or JAK-STAT dysregulation—should prioritize this scaffold for lead optimization. The octahydro-saturated variant offers additional conformational diversity and potential metabolic advantages over aromatic analogs, making it particularly suitable for fragment-based screening and scaffold-hopping campaigns aimed at identifying novel allosteric SHP2 inhibitors with improved drug-like properties.

Kinase-Targeted Antiproliferative Agent Development

Diaryl urea derivatives incorporating the pyrido[1,2-a]pyrimidin-4-one group have demonstrated antiproliferative potency surpassing the approved drug Sorafenib by 3.6-fold (IC50 = 0.7 μM vs. 2.5 μM) . This scaffold is therefore recommended for medicinal chemistry teams pursuing next-generation kinase inhibitors in oncology, particularly where Sorafenib or related type II kinase inhibitors serve as benchmarks. The octahydro framework provides a distinct intellectual property position and offers opportunities to modulate physicochemical properties—such as solubility, permeability, and metabolic stability—relative to aromatic congeners, enabling the optimization of ADME profiles without sacrificing target engagement.

Selective COX-2 Inhibitor Design with Improved Gastrointestinal Safety

Pyrido[1,2-a]pyrimidin-4-one derivatives have yielded highly selective COX-2 inhibitors with selectivity indices of 400 and in vivo anti-inflammatory efficacy reaching 72% edema inhibition, coupled with exceptionally low ulcerogenic potential (ulcer index 0.38%) . The saturated octahydro analog offers a differentiated scaffold for developing next-generation selective COX-2 inhibitors with potentially enhanced safety margins. This application scenario is particularly relevant for pharmaceutical programs seeking to address the gastrointestinal and cardiovascular limitations associated with traditional NSAIDs and certain COX-2 selective agents, while maintaining robust anti-inflammatory activity.

Building Block for Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

Octahydro-1H-pyrido[1,2-a]pyrimidin-4-one serves as a versatile, sp3-rich bicyclic scaffold for fragment-based drug discovery and diversity-oriented synthesis libraries. Its saturated framework introduces three-dimensional complexity and conformational constraint that are highly valued in modern medicinal chemistry for improving clinical success rates [2]. As a synthetic intermediate, it provides a stable, functionalizable core for generating diverse compound collections through established heterocyclic chemistry methods, including those employing heteropolyacid catalysts that achieve >90% yields for pyrido[1,2-a]pyrimidine derivatives [3]. Procurement of this scaffold enables SAR exploration across multiple target classes and therapeutic areas.

Quote Request

Request a Quote for octahydro-1H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.